![molecular formula C6H2Cl3I B1591966 1,2,5-Trichloro-3-iodobenzene CAS No. 216393-66-7](/img/structure/B1591966.png)
1,2,5-Trichloro-3-iodobenzene
Overview
Description
1,2,5-Trichloro-3-iodobenzene is an aromatic compound with the molecular formula C₆H₂Cl₃I It is characterized by the presence of three chlorine atoms and one iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,5-Trichloro-3-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1,2,5-trichlorobenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of the iodine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,2,5-Trichloro-3-iodobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the iodine or chlorine atoms are replaced by other electrophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Nucleophilic Substitution: The halogen atoms in this compound can be substituted by nucleophiles, resulting in the formation of new compounds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and sulfuric acid are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Nucleophilic Substitution: Nucleophiles like hydroxide ions, amines, or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 1,2,5-tribromo-3-iodobenzene.
Scientific Research Applications
1,2,5-Trichloro-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: It may serve as a precursor for the development of pharmaceuticals.
Industry: This compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,5-trichloro-3-iodobenzene involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the formation of covalent bonds or the alteration of molecular structures, affecting various biochemical pathways. The specific pathways and targets depend on the context of its application, such as its use in chemical synthesis or biological studies.
Comparison with Similar Compounds
- 1,2,4-Trichloro-5-iodobenzene
- 1,3,5-Trichloro-2-iodobenzene
- 2,4,6-Trichloro-3-iodobenzene
Comparison: 1,2,5-Trichloro-3-iodobenzene is unique due to its specific substitution pattern on the benzene ring. This pattern influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical behaviors and applications, making it a valuable compound for targeted research and industrial processes.
Biological Activity
1,2,5-Trichloro-3-iodobenzene (C6H2Cl3I) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by three chlorine atoms and one iodine atom attached to a benzene ring. Its chemical structure can be represented as follows:
- Molecular Formula : C6H2Cl3I
- Molecular Weight : 267.4 g/mol
- CAS Number : 20269860
The presence of multiple halogens influences its reactivity and potential biological interactions.
This compound exhibits various biological activities primarily through its interaction with cellular targets. The compound has been studied for its effects on:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Cellular Toxicity : Research indicates that halogenated compounds can induce cytotoxic effects in various cell lines.
Cytotoxicity
Several studies have reported the cytotoxic effects of this compound on cancer cell lines. For example:
- Cell Lines Tested : Colo 205 and Colo 320 (colon adenocarcinoma)
- IC50 Values : The compound showed significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
Antioxidant Activity
The compound's antioxidant potential was evaluated using DPPH and ORAC assays. Results indicated that this compound possesses moderate antioxidant properties, which may contribute to its overall biological profile.
Toxicological Profile
The toxicological profile of this compound reveals several important findings:
- Acute Toxicity : Exposure to high concentrations can lead to transitory irritation of the skin and eyes.
- Chronic Effects : Long-term exposure studies indicate potential liver and kidney damage in animal models, consistent with other trichlorinated compounds .
Study on Cytotoxic Effects
In a study examining the effects of halogenated compounds on colon cancer cells, this compound was tested alongside other similar compounds. The results showed:
Compound | IC50 (µM) |
---|---|
This compound | 11.65 |
Doxorubicin | 8.42 |
This indicates that while it is less potent than doxorubicin, it still exhibits significant cytotoxicity against cancer cells.
Study on Antioxidant Activity
In another investigation focusing on the antioxidant properties of various halogenated compounds:
Compound | DPPH EC50 (µM) | ORAC (mmol TE/g) |
---|---|---|
This compound | 45.0 | 12.20 |
These findings suggest that while not the most potent antioxidant available, it still contributes positively to oxidative stress mitigation.
Properties
IUPAC Name |
1,2,5-trichloro-3-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3I/c7-3-1-4(8)6(9)5(10)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLMVDOSVGVBJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604402 | |
Record name | 1,2,5-Trichloro-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216393-66-7 | |
Record name | 1,2,5-Trichloro-3-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216393-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,5-Trichloro-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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